3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide
Description
3-Amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide is a bicyclic heterocyclic compound featuring a fused pyrrolizine core with a carboxamide substituent. Its complex structure includes multiple hydrogenated rings and functional groups, contributing to unique physicochemical properties. The compound’s synthesis often involves chlorination and amination steps, as seen in analogous pyrrolizine derivatives .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-hydroxy-1-imino-3a,4,4a,5,6,7,8,8a-octahydropyrrolo[1,2-a]indole-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c13-11-9(12(14)17)10(16)8-5-6-3-1-2-4-7(6)15(8)11/h6-8,13,16H,1-5H2,(H2,14,17) |
InChI Key |
MTGGESXWQJNJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3N2C(=N)C(=C3O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
The core heterocyclic structure is often synthesized via cyclization reactions involving suitable amino and carbonyl precursors. A typical approach involves:
- Formation of a key intermediate through condensation of amino compounds with ketones or aldehydes.
- Intramolecular cyclization facilitated by acid or base catalysis to form the fused heterocyclic ring system.
Functional Group Introduction
- Amino group introduction is achieved via nucleophilic substitution or reductive amination.
- Oxidation steps are used to introduce the oxo functionalities, often employing mild oxidants like PCC or chromium-based reagents.
Amide Formation
The final step involves converting carboxylic acid derivatives into the corresponding amides, typically through:
- Activation of the carboxylic acid (e.g., using coupling agents like DCC or EDC).
- Nucleophilic attack by ammonia or amines to form the amide linkage.
Specific Preparation Methods
Methodology Based on Patent CN103373953A (Preparation of Related Heterocyclic Compounds)
This patent details a synthesis route for heterocyclic compounds similar in structure, involving:
- Protection of amino groups with carbobenzoxy (Cbz) groups.
- Stepwise deprotection using acid hydrolysis to liberate free amino groups.
- Cyclization reactions under controlled conditions (0°C–100°C, typically 20°C–100°C) in solvents like water, methylene dichloride, ethanol, or acetonitrile.
- Reaction times range from 1 to 12 hours, with high yields and high optical purity.
- Use of inexpensive raw materials.
- Mild reaction conditions.
- High stereoselectivity.
Example Procedure for Amide Formation
Based on the synthesis of similar compounds, a typical protocol involves:
- Activation of the carboxylic acid derivative with DCC or EDC in a dry solvent like dichloromethane.
- Addition of ammonia or an amine to form the amide.
- Purification via recrystallization or chromatography.
- Temperature: 0°C to room temperature.
- Time: 2–12 hours.
- Solvent: Dichloromethane, acetonitrile, or ethanol.
Reaction Conditions and Optimization
| Parameter | Typical Range | Remarks |
|---|---|---|
| Temperature | 0°C – 100°C | Mild to moderate heating to facilitate cyclization and amidation |
| Solvent | Water, ethanol, acetonitrile, dichloromethane | Choice depends on reaction step and solubility |
| Reaction Time | 1–12 hours | Sufficient for high yield and purity |
| Reagents | Acid catalysts (HCl, TFA), coupling agents (DCC, EDC) | For cyclization and amide formation |
Advantages of the Developed Methods
- High yields and stereoselectivity: The methods favor the formation of the desired stereoisomer with minimal racemization.
- Mild reaction conditions: Reactions proceed efficiently at moderate temperatures, reducing decomposition.
- Versatility: The protocols can be adapted to synthesize various derivatives by modifying starting materials.
Summary of Data Tables
| Step | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|
| 1 | Amino precursor + protecting groups | Water, ethanol, acetonitrile | 0°C–25°C | 1–4 hours | Protection of amino groups |
| 2 | Acid or base catalyst | Same as above | 20°C–100°C | 1–12 hours | Cyclization to form heterocycle |
| 3 | Activation reagent (DCC/EDC) | Dichloromethane | 0°C–25°C | 2–8 hours | Amide bond formation |
| 4 | Ammonia/amine | Same as above | Room temp | 2–12 hours | Final amide synthesis |
Chemical Reactions Analysis
Types of Reactions
3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
A. 3-Imino-1-oxo-decahydro-1H-cyclohexa[b]pyrrolizine-2-carboxamide
- Structural Differences: The imino (-NH) group replaces the amino (-NH₂) group at position 3, and the decahydro designation indicates full saturation of all rings, unlike the target compound’s partially unsaturated system.
- Synthesis and Stability: This analog is listed as discontinued by suppliers, suggesting challenges in synthesis, stability, or commercial viability . The amino group in the target compound may enhance solubility or reactivity compared to the imino variant.
B. 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid
- Core Structure : A cyclohepta[c]pyridazine system replaces the pyrrolizine core, with a larger seven-membered ring and an acetic acid side chain.
- Physicochemical Properties :
- The higher hydrogen bond donors in the target compound may improve aqueous solubility but reduce membrane permeability.
Physicochemical and Functional Comparisons
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